3,5-Dibromo-1-(cyclopropylmethyl)pyrazole
Description
Significance of the Pyrazole (B372694) Core in Advanced Chemical Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. numberanalytics.comglobalresearchonline.net Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the incorporation of the pyrazole core into a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. numberanalytics.comglobalresearchonline.net
The aromatic nature of the pyrazole ring, combined with the presence of both a pyrrole-type and a pyridine-type nitrogen atom, imparts a distinct reactivity profile. mdpi.comresearchgate.net This allows for a variety of chemical modifications at different positions of the ring, enabling the fine-tuning of a molecule's properties for specific applications. mdpi.com The amphoteric nature of the pyrazole core further enhances its synthetic utility, allowing for the introduction of diverse functional groups. researchgate.net Consequently, pyrazole derivatives are not only integral to the development of pharmaceuticals but also find applications in materials science as luminescent compounds and conducting polymers. numberanalytics.com
Overview of Halogenated Pyrazole Derivatives in Chemical Synthesis
The introduction of halogen atoms onto the pyrazole ring dramatically expands its synthetic potential, transforming the otherwise relatively stable aromatic system into a versatile building block. Halogenated pyrazoles, such as 3,5-dibromopyrazoles, are key intermediates in the synthesis of more complex, highly functionalized pyrazole derivatives. researchgate.netmdpi.com The carbon-halogen bonds can be selectively activated to participate in a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com
These transformations allow for the introduction of aryl, alkyl, and other organic moieties at specific positions on the pyrazole ring, providing a powerful tool for creating molecular diversity. mdpi.com The regioselectivity of these reactions is often high, enabling the controlled synthesis of unsymmetrically substituted pyrazoles. For instance, dihalopyrazoles can be used to sequentially introduce different substituents at the C-3 and C-5 positions. mdpi.com The dehydroxyhalogenation of hydroxypyrazoles is a common method for preparing chloro- and bromopyrazoles. researchgate.net
Table 1: Common Cross-Coupling Reactions Utilizing Halogenated Pyrazoles
| Reaction Name | Reactants | Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Halopyrazole, Boronic acid/ester | Palladium | C-C |
| Sonogashira Coupling | Halopyrazole, Terminal alkyne | Palladium/Copper | C-C (sp) |
| Buchwald-Hartwig Amination | Halopyrazole, Amine | Palladium | C-N |
This table illustrates common synthetic transformations for which halogenated pyrazoles are valuable precursors.
Role of N-Substituted Pyrazoles in Contemporary Organic Methodologies
The substitution at the N-1 position of the pyrazole ring plays a crucial role in modulating the electronic properties and steric environment of the molecule, which in turn influences its reactivity and biological activity. nih.gov The synthesis of N-substituted pyrazoles can be achieved through various methods, with the direct use of primary amines being a notable approach. nih.gov
In the case of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, the N-substituent is a cyclopropylmethyl group. The cyclopropyl (B3062369) group is a fascinating moiety in medicinal chemistry due to its unique conformational and electronic properties. scientificupdate.com It is a small, rigid, and lipophilic group that can act as a bioisostere for other functionalities, such as a vinyl or carbonyl group. The strained three-membered ring imparts a high degree of s-character to its C-C bonds, influencing the electronic nature of the substituent. wikipedia.org The introduction of a cyclopropylmethyl group can enhance metabolic stability by blocking potential sites of oxidation. hyphadiscovery.com This strategic use of the cyclopropyl group has been shown to improve the pharmacokinetic profiles of drug candidates. hyphadiscovery.com The N-cyclopropylmethyl motif has been successfully incorporated into various biologically active compounds to enhance their properties. nih.gov
The combination of the dibromo substitution pattern and the N-cyclopropylmethyl group in this compound makes it a potentially valuable intermediate for the synthesis of a diverse library of compounds with tailored properties for various applications in chemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-(cyclopropylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIDRUSNGLABNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593023-61-0 | |
| Record name | 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,5 Dibromo 1 Cyclopropylmethyl Pyrazole
Strategies for Pyrazole (B372694) Ring Construction
Cyclocondensation Approaches
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. researchgate.netrsc.orgnih.govbeilstein-journals.org For the synthesis of the 1-(cyclopropylmethyl)pyrazole core, this approach involves the reaction of (cyclopropylmethyl)hydrazine (B1590706) with a suitable 1,3-dielectrophile, such as malondialdehyde or its synthetic equivalents like 1,1,3,3-tetramethoxypropane.
The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of (cyclopropylmethyl)hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. rsc.org This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring. The reaction is typically conducted in a protic solvent such as ethanol (B145695) or acetic acid, often with acid catalysis to facilitate the dehydration step. chemhelpasap.comthieme.com
| Reactant A | Reactant B | Catalyst/Solvent | General Conditions | Product |
| (Cyclopropylmethyl)hydrazine | Malondialdehyde or equivalent | Acetic Acid / Ethanol | Reflux | 1-(Cyclopropylmethyl)pyrazole |
| Substituted Hydrazine | 1,3-Diketone | Mineral Acid / Alcohol | Room Temp to Reflux | 1,3,5-Substituted Pyrazole |
This interactive table summarizes the general conditions for the Knorr cyclocondensation approach.
1,3-Dipolar Cycloaddition Reactions
A powerful and versatile method for constructing five-membered heterocycles, including pyrazoles, is the 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. To form a pyrazole ring, a nitrile imine, typically generated in situ from a hydrazonoyl halide, serves as the 1,3-dipole, which then reacts with an alkyne or alkene as the dipolarophile. youtube.com
For the specific synthesis of the 1-(cyclopropylmethyl)pyrazole scaffold, this pathway would theoretically involve a nitrile imine bearing the cyclopropylmethyl group. However, a more common application involves using a simple alkyne like acetylene, which reacts with the nitrile imine to form the pyrazole ring. The regioselectivity of the addition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. organic-chemistry.org
Metal-Catalyzed Ring Formation Protocols
Modern organic synthesis has seen the emergence of various metal-catalyzed methods for the construction of heterocyclic rings. Transition-metal catalysts, particularly those based on palladium, copper, and iron, have been employed to synthesize pyrazoles. organic-chemistry.org These protocols can involve processes such as the coupling of aryl halides with pyrazole precursors or the cyclization of appropriately functionalized starting materials. For instance, rhodium-catalyzed three-component reactions of enaminones, aryl hydrazine hydrochlorides, and alkynes have been developed to access N-aryl pyrazoles. acs.org While not commonly used for simple N-alkyl pyrazoles, these methods offer high efficiency and functional group tolerance for more complex derivatives.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of atom and step economy. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. These reactions typically involve the one-pot combination of three or more starting materials. For example, a common MCR for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org By carefully selecting the starting materials, it is possible to construct a diverse library of pyrazole derivatives. Applying this to the target scaffold would involve using (cyclopropylmethyl)hydrazine as one of the key components in a suitable MCR protocol.
Regioselective Bromination of the Pyrazole Nucleus
Once the 1-(cyclopropylmethyl)pyrazole core is synthesized, the next critical stage is the introduction of bromine atoms at the C-3 and C-5 positions of the pyrazole ring. Achieving this specific regioselectivity is non-trivial, as the C-4 position of the pyrazole ring is often the most susceptible to electrophilic attack. researchgate.net Two primary strategies can be employed: the direct halogenation of the pre-formed 1-(cyclopropylmethyl)pyrazole or the N-alkylation of a pre-brominated 3,5-dibromo-1H-pyrazole intermediate.
Direct Halogenation Techniques at C-3 and C-5 Positions
The direct electrophilic bromination of the 1-(cyclopropylmethyl)pyrazole ring requires conditions that favor substitution at the C-3 and C-5 positions over the more reactive C-4 position. This can often be achieved by using an excess of the brominating agent and carefully controlling the reaction conditions.
Common brominating agents for this purpose include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, which can range from chlorinated hydrocarbons like carbon tetrachloride to polar solvents like acetic acid. Over-bromination to include the C-4 position can occur, leading to the formation of 3,4,5-tribromopyrazole (B16341) derivatives. Therefore, precise control of stoichiometry and reaction time is crucial.
An alternative and highly effective strategy to ensure the correct regiochemistry is to start with 3,5-dibromo-1H-pyrazole and introduce the cyclopropylmethyl group in the final step. The synthesis of 3,5-dibromo-1H-pyrazole can be accomplished from 3,4,5-tribromo-1H-pyrazole by selective debromination at the C-4 position using reagents like n-butyllithium at low temperatures. chemicalbook.com The subsequent N-alkylation of 3,5-dibromo-1H-pyrazole with a (cyclopropylmethyl)halide, such as (bromomethyl)cyclopropane (B137280), in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent like DMF, yields the final product, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, cleanly. semanticscholar.org
| Strategy | Substrate | Reagent(s) | Solvent | Key Outcome |
| Direct Dibromination | 1-(Cyclopropylmethyl)pyrazole | N-Bromosuccinimide (NBS) or Br₂ (excess) | CCl₄ or Acetic Acid | Forms the target compound directly; potential for over-bromination. |
| N-Alkylation | 3,5-Dibromo-1H-pyrazole | (Bromomethyl)cyclopropane, Base (e.g., NaH, K₂CO₃) | DMF or Acetonitrile | Unambiguous regiochemistry, yielding the desired product. |
This interactive table outlines the primary techniques for achieving the final 3,5-dibromo substitution pattern.
Bromination through Precursor Modification
The formation of the 3,5-dibromopyrazole scaffold is a critical step that can be accomplished by the direct electrophilic bromination of a 1H-pyrazole precursor. The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The C-4 position is the most nucleophilic and is typically the first to be substituted. Subsequent bromination then occurs at the C-3 and C-5 positions.
Direct bromination of 1H-pyrazole to achieve the 3,5-dibromo derivative requires forcing conditions due to the deactivating effect of the first bromine atom introduced onto the ring. A common method involves reacting 1H-pyrazole with an excess of a brominating agent, such as elemental bromine (Br₂). The reaction is often carried out in a suitable solvent, and conditions may need to be controlled to manage the release of hydrogen bromide (HBr) gas. Using bromine water can result in a mixture of mono-, di-, and poly-brominated products, necessitating careful control of stoichiometry and reaction conditions to favor the desired 3,5-disubstituted product researchgate.net.
An alternative approach involves the modification of a polysubstituted precursor. For instance, 3,5-Dibromo-1H-pyrazole can be synthesized from 3,4,5-tribromo-1H-pyrazole. This method involves the regioselective removal of the bromine atom at the C-4 position. The process is achieved by treating 3,4,5-tribromo-1H-pyrazole with two equivalents of n-butyllithium (n-BuLi) in a solvent mixture like tetrahydrofuran (B95107) (THF) and hexanes at low temperatures (e.g., -78°C), followed by quenching the reaction, which results in the desired 3,5-dibromo-1H-pyrazole in high yield.
Interactive Data Table: Bromination Methods for Pyrazole Core
| Precursor | Reagents & Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 1H-Pyrazole | Excess Bromine (Br₂) | 3,5-Dibromo-1H-pyrazole | Variable | researchgate.net |
| 3,4,5-Tribromo-1H-pyrazole | n-BuLi, THF/Hexanes, -78°C | 3,5-Dibromo-1H-pyrazole | 86% | [No Source] |
Mechanistic Insights into Bromination in Pyrazole Systems
The bromination of pyrazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyrazole ring system is aromatic, with a six π-electron system delocalized over the five-membered ring. The two nitrogen atoms influence the electron density of the ring carbons. The N-1 nitrogen is pyrrole-like and donates electron density to the ring, while the N-2 nitrogen is pyridine-like and is electron-withdrawing.
Nature of the Electrophile : Molecular bromine (Br₂) is the typical electrophile. Its polarization is often assisted by a Lewis acid or a polar solvent.
Reaction Medium : In neutral or basic conditions, the pyrazole molecule is unprotonated and highly activated towards electrophilic attack. In strongly acidic media, the pyridine-like N-2 atom can be protonated, forming a pyrazolium (B1228807) cation. This protonation deactivates the ring towards further electrophilic attack nih.gov.
Position of Attack : Computational studies and experimental evidence show that the C-4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for the initial electrophilic attack. The substitution at C-4 proceeds through a stable Wheland-type intermediate (a sigma complex) where the positive charge is delocalized without involving the electron-withdrawing N-2 nitrogen to a great extent. Once the C-4 position is substituted, further bromination occurs at the C-3 and/or C-5 positions, which are less reactive than C-4 but more reactive than the corresponding positions in benzene. The presence of a deactivating bromine atom at C-4 makes the second and third substitutions require more forcing conditions.
The mechanism for the formation of 3,5-dibromopyrazole from 1H-pyrazole can be summarized as:
Step 1 : Electrophilic attack of Br₂ at the C-4 position of the pyrazole ring, forming a sigma complex.
Step 2 : Loss of a proton (H⁺) from the C-4 position to restore aromaticity, yielding 4-bromopyrazole.
Step 3 : Subsequent electrophilic attack of Br₂ at either the C-3 or C-5 position of 4-bromopyrazole.
Step 4 : Aromatization via proton loss to give 3,4- or 4,5-dibromopyrazole.
Step 5 : Further bromination at the remaining free C-3 or C-5 position to eventually yield 3,4,5-tribromopyrazole under exhaustive conditions. To obtain the 3,5-dibromo product directly, careful control of stoichiometry is essential.
N-Substitution with the Cyclopropylmethyl Moiety
Once the 3,5-dibromo-1H-pyrazole core is obtained, the final step is the introduction of the cyclopropylmethyl group onto one of the ring nitrogen atoms. Since 3,5-dibromo-1H-pyrazole is a symmetric molecule, alkylation at either N-1 or N-2 yields the same product.
Alkylation Strategies for the N-1 Position
The most common and direct method for N-alkylation of pyrazoles is a nucleophilic substitution reaction. The NH proton of the pyrazole is weakly acidic and can be removed by a base to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking an appropriate electrophile.
For the synthesis of this compound, the key reagents are:
Pyrazole Substrate : 3,5-Dibromo-1H-pyrazole
Alkylating Agent : (Bromomethyl)cyclopropane or a related cyclopropylmethyl halide/sulfonate.
Base : A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Solvent : Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to dissolve the pyrazolate salt and facilitate the Sₙ2 reaction.
A typical procedure involves stirring 3,5-dibromo-1H-pyrazole with a base such as K₂CO₃ in DMSO, followed by the addition of (bromomethyl)cyclopropane. The reaction mixture is often heated to ensure completion. This method has been shown to be effective for the regioselective N1-alkylation of various 3-substituted pyrazoles acs.org. Phase-transfer catalysis offers another efficient method, often allowing the reaction to proceed without a solvent, which simplifies workup and reduces waste.
Interactive Data Table: N-Alkylation Conditions
| Substrate | Alkylating Agent | Base/Solvent System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| 3-Substituted Pyrazoles | Alkyl Halides | K₂CO₃ / DMSO | N1-Alkyl Pyrazoles | General and regioselective for N-1 | acs.org |
| Unsymmetrical Pyrazoles | Trichloroacetimidates | Brønsted Acid Catalyst | N-Alkyl Pyrazoles | Alternative to basic conditions; sterically controlled | [No Source] |
Introduction of the Cyclopropylmethyl Group via Amine Precursors
An alternative to direct alkylation is to construct the pyrazole ring with the N-substituent already in place. This is typically achieved through a cyclocondensation reaction, such as the Knorr pyrazole synthesis chemhelpasap.comdrugfuture.com. This method involves the reaction of a β-dicarbonyl compound with a substituted hydrazine.
To synthesize this compound via this route, the required precursors would be:
Substituted Hydrazine : Cyclopropylmethylhydrazine.
1,3-Dicarbonyl Compound : A dibrominated 1,3-dicarbonyl compound, such as dibromomalondialdehyde or a derivative.
The reaction sequence involves the initial formation of a hydrazone by condensation of the more reactive carbonyl group with the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring jk-sci.comslideshare.net. This synthetic strategy builds the desired N-1 substitution pattern directly into the heterocyclic core, avoiding the separate N-alkylation step and any potential regioselectivity issues with unsymmetrical precursors. While versatile, this approach depends on the availability and stability of the specific substituted hydrazine and dicarbonyl precursors.
Steric and Electronic Considerations in N-Alkylation Regioselectivity
For the N-alkylation of 3,5-dibromo-1H-pyrazole, regioselectivity is not a concern because the molecule is symmetrical. Attack at the N-1 or N-2 position results in the identical product. However, if the starting pyrazole were unsymmetrical (e.g., 3-bromo-5-methyl-1H-pyrazole), the alkylation would yield a mixture of two regioisomers: 1-alkyl-3-bromo-5-methylpyrazole and 1-alkyl-5-bromo-3-methylpyrazole.
The regiochemical outcome of N-alkylation in such cases is governed by a combination of steric and electronic factors:
Steric Effects : The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C-3 or C-5 position will direct the incoming alkyl group to the more accessible nitrogen atom at the N-1 position acs.org. Similarly, a bulky alkylating agent will favor reaction at the less encumbered nitrogen.
Electronic Effects : The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (like -Br, -NO₂) at the C-3 position tend to decrease the nucleophilicity of the adjacent N-2 atom. Consequently, alkylation often favors the N-1 position, which is further away from the deactivating group. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen. DFT calculations have been used to justify observed regioselectivity by analyzing the charge distribution in the pyrazolate anion intermediate acs.org.
In a systematic study of 3-substituted pyrazoles, N1-alkylation was generally favored under basic conditions (K₂CO₃ in DMSO), indicating that for many substrates, a combination of these factors directs substitution away from the existing C-3 substituent acs.org.
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green strategies applicable to this synthesis include:
Use of Greener Solvents : Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. Alternative, more benign solvents can be considered. For N-alkylation, propylene (B89431) carbonate has been identified as a green solvent that can sometimes also act as the reagent, eliminating the need for genotoxic alkyl halides [No Source]. Water is also a highly desirable green solvent for reactions like the dehydrochlorination step in some pyrazole syntheses [No Source].
Catalysis : Employing catalytic methods can reduce waste and improve reaction efficiency. This includes using phase-transfer catalysts for N-alkylation, which can minimize the use of organic solvents. For the bromination step, developing catalytic systems that use a bromide source (like LiBr) with a green oxidant (like O₂) could be a safer alternative to using elemental bromine researchgate.net.
Atom Economy : The Knorr synthesis (using cyclopropylmethylhydrazine) is an example of a condensation reaction with high atom economy, as the main byproduct is water. This contrasts with substitution reactions that generate salt byproducts.
Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate many heterocyclic reactions, including the formation of pyrazoles rsc.org. This technique can significantly reduce reaction times and energy consumption compared to conventional heating.
Safer Reagents : Exploring alternatives to hazardous reagents is a core principle. This could involve electrochemical methods for bromination, which generate the brominating species in situ from bromide salts, avoiding the handling and transport of bulk bromine.
By integrating these principles, the synthesis can be designed to be more sustainable, safer, and more cost-effective without compromising the yield or purity of the final product.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.govmdpi.com The application of microwave irradiation to the N-alkylation of pyrazoles is a well-established strategy that can be logically extended to the synthesis of this compound. researchgate.netresearchgate.net The reaction would proceed via the N-alkylation of 3,5-dibromo-1H-pyrazole with (bromomethyl)cyclopropane.
The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often unique chemical effects not observed with conventional heating. mdpi.com For the N-alkylation of pyrazoles, this can lead to a dramatic reduction in reaction times, from hours to mere minutes. mdpi.comnih.gov Furthermore, microwave-assisted reactions can often be conducted under solvent-free or reduced-solvent conditions, aligning with the principles of green chemistry.
A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated that microwave irradiation at 60°C for 5 minutes with a power of 50 W resulted in yields of 91-98%, whereas conventional heating required 2 hours at 75°C to achieve yields of 72-90%. mdpi.com Another study on the microwave-assisted synthesis of pyrazole derivatives reported yields of 62-92% in just 2 minutes at 80°C and 150 W, compared to 48-85% yields after 1 hour of conventional heating. mdpi.com These findings underscore the potential of microwave-assisted synthesis to significantly enhance the efficiency of N-alkylation reactions.
The table below presents data from analogous microwave-assisted N-alkylation reactions of pyrazole derivatives, illustrating the typical conditions and outcomes that could be expected for the synthesis of this compound.
| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Phenyl-1H-pyrazole | Various | N/A | N/A | 50 | 5 | 91-98 | mdpi.comnih.gov |
| Phenyl-1H-pyrazole-4-carbaldehyde | Various | N/A | N/A | 150 | 2 | 62-92 | mdpi.com |
| 1H-Benzotriazole | Various | N/A | None | N/A | N/A | High | mdpi.com |
Ultrasound-Promoted Reaction Optimization
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for enhancing the synthesis of N-alkylated pyrazoles. Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. rsc.org
While the sonochemical N-alkylation of pyrazoles is not as extensively documented as microwave-assisted methods, studies on related N-heterocycles like pyrrole (B145914) and imidazole (B134444) demonstrate the potential of this technique. For instance, the ultrasound-promoted N-alkylation of pyrrole using potassium superoxide (B77818) and a crown ether as a base showed a significant rate acceleration compared to silent conditions. bohrium.com Similarly, the N-alkylation of imidazole with 1-bromobutane (B133212) was effectively promoted by ultrasound in the presence of alkaline carbons as catalysts. The use of ultrasound in these cases led to shorter reaction times and excellent yields under mild conditions.
The benefits of ultrasound in promoting N-alkylation reactions can be attributed to several factors, including the de-aggregation of solid reagents, cleaning of catalyst surfaces, and enhanced mixing. These effects could be particularly advantageous for the reaction between 3,5-dibromo-1H-pyrazole and (bromomethyl)cyclopropane, especially if solid bases or catalysts are employed.
The following table summarizes the conditions and results for ultrasound-promoted N-alkylation of related N-heterocycles, providing a basis for the potential application of this methodology to the synthesis of this compound.
| Heterocycle | Alkylating Agent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| Pyrrole | Methyl iodide | KO₂ / 18-crown-6 | N/A | N/A | High | bohrium.com |
| Imidazole | 1-Bromobutane | Alkaline carbons | N/A | 15-120 min | Excellent | mdpi.com |
| Pyrrole | Ethyl bromide | KO₂ / 18-crown-6 | N/A | N/A | High | bohrium.com |
Mechanochemical Approaches for Pyrazole Synthesis
Mechanochemistry, which involves inducing chemical reactions through mechanical force, is a rapidly growing field in green chemistry. rsc.org Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This solvent-free approach can lead to the formation of novel products, polymorphs, and co-crystals, often with reduced reaction times and waste generation.
The application of mechanochemistry to the synthesis of N-alkylated pyrazoles is a relatively unexplored area. However, the successful synthesis of various pyrazole derivatives through mechanochemical methods suggests the feasibility of this approach for N-alkylation. nih.gov For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved in high yields and short reaction times (5-20 minutes) at room temperature using ball milling under solvent-free conditions. nih.gov While this is a condensation reaction to form the pyrazole ring rather than an N-alkylation, it demonstrates the potential of mechanochemistry to facilitate reactions involving pyrazole synthesis.
A proposed mechanochemical synthesis of this compound would involve the co-grinding of 3,5-dibromo-1H-pyrazole, (bromomethyl)cyclopropane, and a solid base, such as potassium carbonate. The mechanical forces would facilitate intimate contact between the reactants and promote the nucleophilic attack of the pyrazole nitrogen on the alkyl halide. The absence of a solvent would simplify the work-up procedure, potentially allowing for the direct isolation of the product.
Given the nascent stage of research in this specific area, a data table of analogous mechanochemical N-alkylation of pyrazoles is not available. However, the general success of mechanochemistry in other areas of heterocyclic synthesis provides a strong rationale for its investigation in this context. rsc.org
Catalyst-Free and Solvent-Minimizing Methodologies
The development of catalyst-free and solvent-minimizing synthetic routes is a primary goal of green chemistry. For the N-alkylation of pyrazoles, this can be achieved through phase-transfer catalysis (PTC) under solvent-free conditions or by leveraging the inherent reactivity of the starting materials under thermal or microwave activation without a catalyst. rsc.org
Solvent-free N-alkylation of pyrazoles has been successfully demonstrated using phase-transfer catalysis. rsc.org In this method, a quaternary ammonium (B1175870) salt is used to transport the pyrazole anion from the solid phase (or a concentrated aqueous phase) to the organic phase where the alkylating agent resides. This technique often leads to high yields of N-alkylated products and simplifies the reaction work-up.
Moreover, catalyst-free Michael addition reactions for the N-alkylation of pyrazoles have been achieved with high regioselectivity and yields greater than 90%. rsc.org While this specific reaction type is not directly applicable to the use of an alkyl halide, it highlights the potential for catalyst-free C-N bond formation with pyrazoles under the right conditions. The reaction between 3,5-dibromo-1H-pyrazole and (bromomethyl)cyclopropane could potentially proceed without a catalyst under thermal or microwave conditions, particularly if a solid inorganic base is used to neutralize the HBr byproduct.
The table below provides examples of catalyst-free or solvent-minimizing N-alkylation reactions of pyrazoles, which serve as a model for the potential synthesis of this compound under environmentally benign conditions.
| Pyrazole Substrate | Alkylating Agent | Conditions | Solvent | Yield (%) | Reference |
| Pyrazole | Various alkyl halides | Phase-transfer catalysis | None | High | rsc.org |
| 1H-Pyrazoles | Michael acceptors | Catalyst-free | N/A | >90 | rsc.org |
| Carbazole | Various alkyl halides | K₂CO₃, Microwave | None | High |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Without access to the necessary experimental data, the generation of a scientifically accurate and detailed article as requested is not possible. The creation of such content would require either access to proprietary research data or the actual synthesis and spectroscopic analysis of the compound in a laboratory setting.
Therefore, while the framework for a detailed spectroscopic analysis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole has been established, the foundational data required to populate this framework is not currently available in the public domain. Further research, including the synthesis and full spectroscopic characterization of this compound, would be necessary to provide the detailed and informative article as envisioned.
Raman Spectroscopy for Molecular Vibrational Analysis
Key expected Raman shifts would include:
Pyrazole (B372694) Ring Vibrations: The pyrazole ring is expected to exhibit several characteristic vibrational modes. These include C-N stretching vibrations, typically observed in the 1300-1400 cm⁻¹ region, and ring breathing modes, which are sensitive to substitution and are expected to appear at lower frequencies. The C=N stretching vibration within the pyrazole ring would likely be found in the 1500-1600 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bonds are expected to produce strong Raman signals at lower wavenumbers, typically in the 500-700 cm⁻¹ region. The presence of two bromine atoms on the pyrazole ring may lead to symmetric and asymmetric stretching modes, which could potentially be resolved.
Cyclopropylmethyl Group Vibrations: The cyclopropylmethyl substituent will contribute its own set of characteristic vibrations. The C-H stretching vibrations of the cyclopropane (B1198618) ring are expected above 3000 cm⁻¹. The ring deformation modes of the cyclopropyl (B3062369) group, often referred to as "ring breathing," are typically observed in the 1200-1250 cm⁻¹ region. The CH₂ group linking the cyclopropyl and pyrazole moieties will exhibit scissoring (~1450 cm⁻¹), wagging (~1350 cm⁻¹), and twisting (~1250 cm⁻¹) vibrations.
A hypothetical Raman spectrum would be a composite of these features, allowing for the confirmation of the presence of the key structural motifs within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is expected to be dominated by transitions involving the π-electrons of the pyrazole ring. The electronic spectrum of pyrazole itself shows a π → π* transition at approximately 210 nm.
The introduction of two bromine atoms as substituents on the pyrazole ring is expected to induce a bathochromic (red) shift in the absorption maximum. This is due to the electron-donating character of the halogens via their lone pairs, which can extend the conjugation of the π-system. The N-alkylation with the cyclopropylmethyl group is likely to have a smaller electronic effect compared to the bromine substituents. Therefore, the primary absorption band for this compound is anticipated to be in the 220-240 nm range. The molar absorptivity (ε) would provide information on the probability of this electronic transition.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₈Br₂N₂), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion at m/z values corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with relative intensities of approximately 1:2:1.
The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of the Cyclopropylmethyl Group: A common fragmentation pathway would be the cleavage of the N-C bond connecting the cyclopropylmethyl group to the pyrazole ring, leading to the formation of a stable 3,5-dibromopyrazole cation and a cyclopropylmethyl radical.
Fragmentation of the Cyclopropyl Ring: The cyclopropylmethyl cation itself can undergo further fragmentation.
Ring Cleavage of the Pyrazole Core: At higher energies, the pyrazole ring itself can fragment, leading to smaller charged species.
A plausible fragmentation scheme would help in confirming the connectivity of the atoms within the molecule.
| Ion | m/z (relative to ⁷⁹Br) | Description |
| [C₇H₈Br₂N₂]⁺ | 293.9 | Molecular Ion |
| [C₄H₅N₂]⁺ | 81.0 | Loss of Br₂ and cyclopropyl |
| [C₃H₂Br₂N₂]⁺ | 225.8 | Loss of cyclopropylmethyl group |
This table presents a simplified, hypothetical fragmentation pattern.
X-ray Crystallography for Solid-State Molecular Structure Determination
The crystal packing of this compound would be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions. In the absence of strong hydrogen bond donors, the packing would likely be dominated by dipole-dipole interactions arising from the polar C-Br and N-N bonds. Halogen bonding, where the bromine atoms act as electrophilic regions and interact with nucleophilic sites on adjacent molecules, could also play a significant role in directing the crystal packing. Pi-stacking interactions between the pyrazole rings of neighboring molecules might also be observed, contributing to the stability of the crystal lattice. nih.govresearchgate.net
A crystallographic study would provide precise measurements of all geometric parameters. Key expected values would include:
C-Br bond lengths: Typically around 1.85-1.90 Å.
Pyrazole ring bond lengths: These would reflect the aromatic character of the ring, with C-C and C-N bond lengths intermediate between single and double bonds.
Bond angles within the pyrazole ring: These would be close to the ideal 108° for a five-membered ring but would be influenced by the substituents.
Torsional angles: The torsional angle describing the orientation of the cyclopropylmethyl group relative to the pyrazole ring would be of particular interest.
| Parameter | Expected Value |
| C-Br Bond Length | ~1.87 Å |
| Pyrazole C-N Bond Length | ~1.34 Å |
| Pyrazole N-N Bond Length | ~1.36 Å |
| Pyrazole C-C Bond Length | ~1.38 Å |
| Angle C-N-N | ~105° |
This table provides generalized, expected values based on similar structures.
The conformation of the cyclopropylmethyl group relative to the pyrazole ring would be a key feature revealed by X-ray crystallography. The flexibility of the methylene (B1212753) linker allows for various possible conformations. The observed conformation in the solid state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. The orientation of the cyclopropyl ring with respect to the plane of the pyrazole ring would be a defining conformational parameter.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a fundamental computational method to investigate the electronic structure and properties of molecules. This approach is centered on the principle that the total energy of a system can be determined from its electron density. For a molecule like 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, DFT calculations would provide invaluable insights into its structural and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set, for example, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Geometry Optimization and Equilibrium Structure Prediction
The initial step in a computational study involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting optimized structure would provide a theoretical prediction of the molecule's equilibrium geometry in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true minimum.
Table 1: Predicted Structural Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-Br | Data not available |
| C5-Br | Data not available | |
| N1-N2 | Data not available | |
| N1-C(cyclopropylmethyl) | Data not available | |
| Bond Angle | N2-N1-C(cyclopropylmethyl) | Data not available |
| C3-C4-C5 | Data not available | |
| Dihedral Angle | C5-N1-N2-C3 | Data not available |
Electronic Structure Analysis
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For this compound, this analysis would help in understanding its potential for participating in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of high electron density and negative potential (electrophilic attack sites), while blue indicates regions of low electron density and positive potential (nucleophilic attack sites). Green denotes areas of neutral potential. An MEP map of this compound would highlight the electron-rich nitrogen atoms and the electron-deficient regions, offering insights into its intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) analysis is a method used to calculate the distribution of charge among the atoms of a molecule. This provides a more detailed picture of the electronic structure than simple atomic charges. For this compound, NBO analysis would reveal the partial charges on each atom, allowing for a quantitative assessment of the electronic effects of the bromo and cyclopropylmethyl substituents on the pyrazole (B372694) ring. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.
Table 3: Predicted Natural Charges on Key Atoms of this compound (Hypothetical Data)
| Atom | Natural Charge (e) |
| N1 | Data not available |
| N2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| Br (at C3) | Data not available |
| Br (at C5) | Data not available |
Vibrational Frequency Calculations and Spectroscopic Prediction
Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The predicted spectra can be compared with experimentally obtained spectra to validate the computational model and aid in the interpretation of experimental data. For this compound, these calculations would provide a theoretical vibrational spectrum, identifying the characteristic frequencies associated with the pyrazole ring, the cyclopropyl (B3062369) group, and the carbon-bromine bonds.
Table 4: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (pyrazole ring) | Data not available |
| C-H stretch (cyclopropyl) | Data not available |
| C=N stretch | Data not available |
| C-Br stretch | Data not available |
| Ring breathing | Data not available |
Aromaticity Assessment of the Pyrazole Ring System
One of the most prominent computational tools for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). beilstein-journals.orgmdpi.com NICS calculations measure the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which signifies aromatic character, while a positive value suggests antiaromaticity. mdpi.com Values close to zero imply a non-aromatic system.
For the pyrazole ring in this compound, density functional theory (DFT) calculations would be employed to first optimize the molecular geometry. Subsequently, NICS values would be computed. The presence of two bromine atoms, which are electron-withdrawing, and a cyclopropylmethyl group on the nitrogen atom can modulate the electron density within the pyrazole ring, potentially influencing the magnitude of its aromaticity compared to the parent pyrazole. However, the fundamental aromatic character of the pyrazole core is expected to be retained. beilstein-journals.org
Table 1: Illustrative NICS Values for Aromaticity Assessment
| Compound | Calculation Point | Computed NICS Value (ppm) | Interpretation |
|---|---|---|---|
| Benzene (Reference) | NICS(0) | -9.7 | Aromatic |
| Pyrazole (Parent) | NICS(0) | -8.5 | Aromatic |
| This compound | NICS(0) | -7.9 (Hypothetical) | Aromatic |
Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of quantum chemical wavefunctions provide a detailed picture of chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into regions that can be associated with atomic cores, covalent bonds, and lone pairs.
Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron pair in a given region of space. researchgate.net An ELF analysis for this compound would reveal distinct basins of attraction corresponding to the C-C, C-H, C-N, N-N, and C-Br covalent bonds, as well as the lone pairs on the nitrogen and bromine atoms. The population and shape of these basins provide quantitative information about the nature of the chemical bonds (e.g., single, double, polar). nih.gov
Localized Orbital Locator (LOL): Similar to ELF, LOL provides a visual representation of electron localization. High LOL values indicate regions where electrons are highly localized, such as in covalent bonds and lone pair regions, offering another perspective on the molecule's electronic structure.
Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing non-covalent interactions (NCIs). researchgate.net By plotting the RDG against the electron density, different types of interactions such as van der Waals forces, hydrogen bonds, and steric repulsion can be distinguished. For this compound, an RDG analysis would be particularly useful for identifying any weak intramolecular interactions, for instance, between the bromine atoms and the cyclopropyl group, which could influence the molecule's preferred conformation.
Table 2: Information Derived from Topological Analyses
| Analysis Method | Key Information Obtained | Application to Target Molecule |
|---|---|---|
| ELF | Localization of electron pairs, characterization of covalent bonds and lone pairs. | Visualizing the N-N, C-Br, and pyrazole ring bonds. |
| LOL | Mapping of electron localization, corroborating ELF findings. | Confirming bond and lone pair regions. |
| RDG | Identification and characterization of non-covalent interactions. | Detecting potential intramolecular steric or attractive forces. |
Quantitative Structure-Property Relationship (QSPR) Modeling Principles
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. researchgate.netconicet.gov.ar The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. conicet.gov.ar A typical QSPR study involves defining a dataset of compounds, calculating molecular descriptors, developing a mathematical equation linking descriptors to the property, and validating the model's predictive power. semanticscholar.org
Derivation of Molecular Descriptors from Computed Structures
The first step in QSPR modeling is to translate the molecular structure into a set of numerical values known as molecular descriptors. tandfonline.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. nih.gov The optimized 3D structure of this compound, obtained from quantum mechanical calculations, serves as the basis for deriving these descriptors.
Topological Descriptors: Based on the 2D representation, describing atomic connectivity.
Geometric Descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic Descriptors: Related to the electronic structure, including dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 4: Examples of Molecular Descriptors for QSPR Modeling
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Topological | Wiener Index | Molecular branching and compactness. |
| Geometric | Molecular Surface Area | Size and shape of the molecule. |
| Electronic | HOMO-LUMO Gap | Chemical reactivity and kinetic stability. researchgate.net |
| Constitutional | Molecular Weight | Sum of atomic weights. |
Correlation of Structural Features with Intrinsic Chemical Properties
Once a set of descriptors has been calculated for a series of related compounds, statistical methods are used to build a model. Multiple Linear Regression (MLR) is a common technique used to create a simple linear equation. biointerfaceresearch.com
For instance, a QSPR model could be developed to predict the aqueous solubility (LogS) of a series of substituted pyrazole derivatives. The model would take the form:
LogS = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where 'c' represents regression coefficients and 'D' represents the values of the selected molecular descriptors. The goal is to find the combination of descriptors that provides the best correlation with the experimental property. Such a model, once validated, could predict the solubility of new, unsynthesized pyrazole derivatives like this compound based solely on its computed structure.
Molecular Docking Simulations (Methodology and Theoretical Binding Interactions with Chemical Scaffolds)
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. eurasianjournals.com Pyrazole-containing molecules are often investigated as inhibitors of various enzymes. mdpi.comnih.govnih.gov
The methodology involves several key steps:
Preparation of Receptor and Ligand: The 3D structure of the receptor protein is obtained, often from a database like the Protein Data Bank (PDB). The ligand, this compound, is built and its geometry is optimized using methods like DFT or semi-empirical calculations.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the active site of the receptor. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com
Analysis of Results: The results are analyzed to identify the most stable binding poses (those with the lowest binding energy). The specific interactions between the ligand and the amino acid residues of the receptor are examined. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (which may be relevant due to the two bromine atoms). nih.gov
A docking simulation of this compound against a hypothetical protein kinase scaffold might reveal key binding interactions. For example, one of the pyrazole's nitrogen atoms could act as a hydrogen bond acceptor with a backbone NH group in the protein's hinge region, a common interaction for kinase inhibitors. nih.gov The dibromo-phenyl part of the scaffold and the cyclopropylmethyl group would likely engage in hydrophobic and van der Waals interactions within the binding pocket.
Table 5: Illustrative Molecular Docking Results for this compound
| Target Protein Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase | -8.2 (Hypothetical) | ALA 807 | Hydrogen Bond with pyrazole N2 |
| LEU 881 | Hydrophobic interaction with dibromo-substituted ring | ||
| VAL 790 | Van der Waals contact with cyclopropyl group |
Reactivity, Reaction Mechanisms, and Chemical Transformations
Reactivity Profile of the 3,5-Dibromopyrazole Scaffold
The 3,5-dibromopyrazole scaffold is the central reactive unit of the molecule. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which exhibit a rich and versatile chemistry. nih.govmdpi.com The presence of two electron-withdrawing bromine atoms at the C3 and C5 positions significantly modifies the electron density and reactivity of the pyrazole (B372694) ring compared to its unsubstituted parent.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for many aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of the pyrazole ring, these reactions preferentially occur at the C4 position, which is the most electron-rich carbon atom. nih.govresearchgate.net However, the 3,5-dibromo-1-(cyclopropylmethyl)pyrazole scaffold is strongly deactivated towards electrophilic attack. The two bromine atoms exert a powerful electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the pyrazole ring. researchgate.net Consequently, electrophilic aromatic substitution at the C4 position requires harsh reaction conditions, and yields are often low. While reactions like nitration, sulfonation, or halogenation are theoretically possible at the C4 position, they are synthetically challenging for this deactivated system. nih.gov
Nucleophilic Attack Pathways on the Pyrazole Ring
The pyrazole ring itself can be susceptible to nucleophilic attack, particularly at the electron-deficient C3 and C5 positions. nih.gov In this compound, these positions are occupied by bromine atoms, opening the possibility for nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a bromide ion. This type of reaction is generally facilitated by strong electron-withdrawing groups on the aromatic ring and potent nucleophiles. While plausible, SNAr reactions on 3,5-dibromopyrazoles are less commonly employed for functionalization compared to metal-mediated methods. The primary pathway for introducing substituents at these positions involves the transformation of the C-Br bonds via organometallic intermediates.
Halogen-Metal Exchange Reactions and Synthetic Utility
The most significant and synthetically useful transformations of the 3,5-dibromopyrazole scaffold involve the bromine atoms as points of functionalization through halogen-metal exchange. wikipedia.org This powerful organometallic reaction converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond. ias.ac.inimperial.ac.uk Treatment of this compound with strong bases, typically organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents, initiates the exchange. nih.govacs.org
The reaction proceeds by replacing one of the bromine atoms with a metal, such as lithium or magnesium, creating a pyrazolyl-metal intermediate. This intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C3 or C5 position. nih.govrsc.org The choice of organometallic reagent and reaction conditions can influence which bromine is exchanged, although in this symmetrically substituted molecule, monolithiation would occur at either the C3 or C5 position. Subsequent reaction with a second equivalent of the organometallic reagent can lead to a dimetallated species. This methodology provides a versatile route to a diverse range of 3,5-disubstituted pyrazole derivatives. nih.gov
| Reagent | Electrophile | Resulting Functional Group | Reference |
|---|---|---|---|
| n-BuLi | H₂O | -H (Debromination) | nih.govrsc.org |
| n-BuLi | CO₂ | -COOH (Carboxylic Acid) | rsc.org |
| n-BuLi | DMF (Dimethylformamide) | -CHO (Aldehyde) | rsc.org |
| n-BuLi | Aldehydes/Ketones | -C(OH)R₂ (Alcohol) | rsc.org |
| i-PrMgCl | Ar-Cl | -Ar (Aryl group) | wikipedia.org |
Transformations Involving the Cyclopropylmethyl Group
The N-cyclopropylmethyl substituent introduces unique reactivity pathways primarily related to the inherent strain of the three-membered ring.
Cyclopropane (B1198618) Ring Reactivity (e.g., Ring-Opening Reactions, Strain-Release Chemistry)
The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions to relieve this strain. acs.org These transformations can be initiated by electrophiles, nucleophiles, radicals, or transition metals, leading to 1,3-difunctionalized propane (B168953) derivatives. acs.orgnih.govresearchgate.net
For an N-cyclopropylmethyl group attached to a pyrazole, ring-opening is a possible but not always facile transformation. The specific conditions required can vary:
Acid-Catalyzed Ring Opening: In the presence of strong acids, the pyrazole nitrogen can be protonated. Subsequent nucleophilic attack on a carbon atom of the cyclopropyl (B3062369) ring can lead to ring cleavage.
Radical-Mediated Ring Opening: Radical reactions can effectively open cyclopropane rings. nih.gov A radical generated elsewhere in the molecule or from an external source could potentially react with the cyclopropyl group.
Transition-Metal Catalysis: Various transition metals are known to catalyze the ring-opening or rearrangement of cyclopropanes. acs.org
These reactions are often regioselective, with the cleavage occurring at the most substituted or electronically activated C-C bond. acs.org
| Reaction Type | Initiator/Catalyst | General Outcome | Reference |
|---|---|---|---|
| Nucleophilic Ring Opening | Brønsted or Lewis Acids | Formation of a 1,3-adduct | acs.org |
| Radical Ring Opening | Radical Initiators (e.g., AIBN) | Formation of a homoallylic compound | nih.gov |
| Tandem Heck-Ring Opening | Palladium Catalysts | Formation of a more complex acyclic structure | acs.org |
| With N-Nucleophiles | Lewis Acids (e.g., Sc(OTf)₃) | Formation of 1,3-functionalized amines | researchgate.net |
Stability and Lability of the N-Cyclopropylmethyl Linkage
The bond connecting the pyrazole nitrogen (N1) to the cyclopropylmethyl group is a standard covalent sigma bond and is generally stable under typical reaction conditions. The cyclopropyl group is often incorporated into drug molecules to enhance metabolic stability by blocking potential sites of oxidation. acs.org This suggests that the N-cyclopropylmethyl linkage is robust.
However, the lability of this bond can be influenced by extreme conditions. Under strongly acidic environments, protonation of the pyrazole ring could potentially weaken the N-C bond, making it susceptible to cleavage. Similarly, certain reductive or oxidative conditions that affect the pyrazole ring could lead to the cleavage of the N-substituent. Nevertheless, compared to the versatile reactivity of the C-Br bonds on the pyrazole ring and the potential for ring-opening of the cyclopropyl group, the cleavage of the N-cyclopropylmethyl linkage is a less common transformation.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at Brominated Positions
The bromine atoms at the C3 and C5 positions of the pyrazole ring are prime handles for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is a particularly powerful tool for forming biaryl and heteroaryl-aryl linkages.
The reactivity of the two bromine atoms in 3,5-dibromopyrazoles can be differentiated, allowing for regioselective transformations. Generally, the C5 position of a 1-substituted pyrazole is more sterically accessible and can exhibit different electronic properties compared to the C3 position. This difference can be exploited to achieve selective mono-substitution by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. For instance, in related di-halogenated heterocyclic systems, a less reactive palladium catalyst or a lower reaction temperature often favors mono-arylation.
Subsequent coupling at the second bromine position can then be performed, potentially with a different boronic acid, to generate unsymmetrically substituted pyrazoles. The choice of palladium source and ligands is crucial for achieving high yields and selectivities. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like SPhos and XPhos are commonly employed.
Below is a representative table illustrating the potential outcomes of Suzuki-Miyaura cross-coupling reactions with this compound, based on established methodologies for similar substrates.
| Reactant | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product | Selectivity |
|---|---|---|---|---|---|---|
| This compound | Arylboronic Acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Aryl-3-bromo-1-(cyclopropylmethyl)pyrazole | Mono-substitution favored |
| This compound | Arylboronic Acid (2.2 equiv.) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3,5-Diaryl-1-(cyclopropylmethyl)pyrazole | Di-substitution |
| 5-Aryl-3-bromo-1-(cyclopropylmethyl)pyrazole | Heteroarylboronic Acid (1.2 equiv.) | Pd(OAc)₂/SPhos | K₃PO₄ | t-BuOH/H₂O | 5-Aryl-3-heteroaryl-1-(cyclopropylmethyl)pyrazole | High yield |
Derivatization and Further Functionalization Strategies
Beyond cross-coupling reactions, this compound can undergo a variety of other transformations to introduce further chemical diversity. These can be broadly categorized into modifications on the pyrazole ring and transformations involving the N-cyclopropylmethyl group.
After the initial cross-coupling reactions, the newly introduced aryl or heteroaryl substituents can be further functionalized. For example, if the coupled aryl group contains a nitro moiety, it can be reduced to an amine, which can then participate in a wide range of reactions such as amide formation, sulfonylation, or diazotization followed by substitution. Similarly, a methoxy-substituted aryl group can be demethylated to a phenol, providing a site for O-alkylation or esterification.
The pyrazole ring itself, being relatively electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the C4 position, being the only unsubstituted carbon on the ring, could potentially undergo lithiation followed by quenching with an electrophile, although the presence of the bromine atoms might complicate this reactivity.
The N-cyclopropylmethyl group is generally stable under many reaction conditions, including those typically used for cross-coupling reactions. However, under specific and often harsh conditions, this moiety can undergo transformations.
One potential reaction is the cleavage of the N-cyclopropylmethyl bond. This can sometimes be achieved under strong acidic or reductive conditions. For instance, treatment with a strong acid could lead to the opening of the cyclopropyl ring to form a homoallylic cation, which could then be trapped by a nucleophile or undergo rearrangement. Reductive cleavage, for example, using sodium in liquid ammonia, might also cleave the N-alkyl bond, although this is a less common transformation for such systems.
Another possibility is the rearrangement of the cyclopropylmethyl group itself. Under certain catalytic or thermal conditions, cyclopropylmethyl systems can rearrange to homoallylic or cyclobutyl structures. However, such transformations typically require specific catalysts or high temperatures and are not commonly observed during standard synthetic manipulations. The reactivity of the N-cyclopropylmethyl group in the context of the pyrazole ring is an area that warrants further investigation to fully exploit its synthetic potential.
The following table summarizes some potential derivatization strategies for the N-cyclopropylmethyl group, based on known reactivity of similar N-alkyl heterocycles.
| Reaction Type | Reagents and Conditions | Potential Product | Notes |
|---|---|---|---|
| N-Dealkylation (Cleavage) | Strong acid (e.g., HBr, HI) or strong reducing agents | 3,5-Dibromopyrazole | Often requires harsh conditions and may have limited synthetic utility. |
| Cyclopropyl Ring Opening | Acid-catalyzed with nucleophilic trapping | N-(But-3-en-1-yl)pyrazole derivatives | Reaction pathway is highly dependent on the stability of the resulting carbocation. |
Coordination Chemistry and Ligand Design
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole as a Ligand Scaffold
As a ligand, this compound is defined by three key structural components: the pyrazole (B372694) core, which provides the primary coordination site; the bromine substituents at the 3 and 5 positions, which modulate the electronic environment; and the cyclopropylmethyl group at the 1-position, which influences the steric landscape around the metal center. This trifecta of features allows for the rational design of metal complexes with specific characteristics.
Pyrazole and its derivatives are a significant class of N-donor ligands in coordination chemistry. researchgate.net In this compound, the nitrogen atom at the 1-position (N1) is substituted by the cyclopropylmethyl group, making the lone pair of electrons on the adjacent pyridine-like nitrogen atom (N2) the primary site for coordination to a metal center. This results in the ligand typically acting in a monodentate fashion, forming stable mononuclear complexes. nih.gov
Unlike N-unsubstituted pyrazoles that can be deprotonated to form pyrazolate anions capable of bridging two metal centers, the N1-substitution in this ligand precludes such bridging modes. This ensures the formation of discrete, well-defined coordination spheres. The versatility of pyrazole-based ligands allows them to form stable complexes with a wide range of transition metals, including but not limited to copper, cobalt, nickel, iron, and ruthenium, resulting in various coordination geometries such as square planar or distorted square pyramidal, depending on the metal ion and other coordinating ligands. nih.govnih.govrsc.org
The electronic properties of a pyrazole ligand can be significantly altered by the nature of its substituents. mdpi.com The presence of two bromine atoms at the 3 and 5 positions of the pyrazole ring in this compound exerts a strong electron-withdrawing effect. This is due to the high electronegativity of bromine, which reduces the electron density across the entire pyrazole ring system.
This electronic modification has a direct impact on the ligand's coordination properties:
Reduced Basicity: The electron-withdrawing nature of the bromine atoms decreases the basicity of the coordinating N2 nitrogen. This makes the ligand a weaker σ-donor compared to alkyl-substituted or unsubstituted pyrazoles.
Increased Metal Lewis Acidity: By donating less electron density to the metal, the ligand increases the effective Lewis acidity of the metal center. This can enhance the reactivity of the metal complex in catalytic processes that are promoted by electrophilic metal centers.
Stabilization of Lower Oxidation States: The π-acceptor character that can be induced by the halogen substituents may help to stabilize metal centers in lower oxidation states.
The modulation of electronic properties is a key strategy in catalyst design. For instance, rhenium(I) complexes have shown that electron-withdrawing groups like chlorine on a pyrazolyl-pyridazine ligand can significantly influence the metal-to-ligand charge transfer (MLCT) bands and redox potentials of the complex. researchgate.net
Table 1: Comparative Electronic Influence of Pyrazole Ring Substituents
| Substituent at 3,5-Positions | Electronic Effect | Impact on Ligand σ-Donation | Effect on Coordinated Metal's Lewis Acidity |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Moderate | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Increased | Decreased |
| -Ph (Phenyl) | Weakly Withdrawing (Inductive), Donating (Resonance) | Slightly Decreased | Slightly Increased |
| -Br (Bromo) | Strongly Electron-Withdrawing | Significantly Decreased | Significantly Increased |
The N-substituent on a pyrazole ligand plays a crucial role in defining the steric environment around the coordinated metal ion. The cyclopropylmethyl group at the N1 position of this compound introduces a moderate and conformationally distinct steric bulk. This group projects into the space surrounding the metal's coordination sphere, influencing the arrangement of other ligands and controlling the access of substrates to the metal's active site.
The steric hindrance provided by the cyclopropylmethyl group can:
Dictate Coordination Geometry: It can prevent the coordination of multiple large ligands, favoring lower coordination numbers.
Create a Chiral Pocket: The specific three-dimensional shape of the group can create a chiral environment around the metal, which is essential for asymmetric catalysis.
Influence Substrate Selectivity: By sterically blocking certain approach trajectories, the ligand can dictate the orientation of a substrate, leading to enhanced regioselectivity or stereoselectivity in catalytic reactions.
The regioselectivity of N-alkylation in pyrazoles is itself influenced by steric effects, indicating the importance of substituent size in determining molecular architecture. researchgate.netnih.gov The deliberate choice of an N-substituent is a powerful tool for tuning the performance of a metal-based catalyst.
Applications in Homogeneous and Heterogeneous Catalysis Research
Metal complexes derived from pyrazole-based ligands are extensively studied for their catalytic activity in a wide array of chemical transformations, including oxidation, polymerization, and carbon-carbon coupling reactions. researchgate.netresearchgate.net The ability to systematically modify the pyrazole ligand allows for the fine-tuning of the catalyst's performance to achieve desired activity and selectivity.
The design of effective catalysts using this compound involves its coordination with a suitable transition metal precursor. For example, cobalt complexes with pyrazole ligands have been successfully employed as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov Similarly, nickel- and palladium-pyrazole complexes are active in C-C coupling reactions. researchgate.net
The design process leverages the specific attributes of the this compound ligand:
For Oxidation Catalysis: The electron-withdrawing bromine atoms would render a coordinated metal center (e.g., Co, Mn, Cu) more electrophilic, potentially enhancing its ability to activate oxidants or substrates in oxidation reactions.
For Lewis Acid Catalysis: Complexes with metals like zinc or copper could function as robust Lewis acid catalysts, where the ligand's electronic properties would tune the acidity of the metal center for reactions such as Michael additions or cycloadditions.
For Cross-Coupling Reactions: Palladium or nickel complexes could be designed for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Here, the ligand's steric and electronic properties would influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
Ligand modification is a cornerstone of modern catalyst development. The specific substituents on the this compound scaffold provide clear handles for tuning both catalytic activity and selectivity.
Tuning Activity: The catalytic activity, often measured by turnover frequency (TOF), is highly dependent on the electronic environment of the metal center. By using a ligand with strongly electron-withdrawing groups like bromine, the resulting metal complex becomes more electron-deficient. This can accelerate catalytic cycles where substrate activation is the rate-determining step and is facilitated by a highly Lewis acidic metal.
Tuning Selectivity: Selectivity—the ability of a catalyst to favor the formation of one product over others—is often controlled by steric interactions. The cyclopropylmethyl group provides a defined steric pocket that can differentiate between substrates of different sizes or shapes (regioselectivity) or between different stereoisomeric transition states (enantioselectivity). Fine-tuning non-covalent interactions between the ligand and the substrate is a modern strategy to precisely control reaction selectivity. incatt.nl
Table 2: Hypothetical Tuning of a Catalytic Suzuki-Miyaura Coupling Reaction
| N1-Pyrazole Ligand | Electronic Effect | Steric Bulk | Turnover Frequency (s⁻¹) | Product Selectivity (% desired regioisomer) |
|---|---|---|---|---|
| 1-Methyl-3,5-dimethylpyrazole | Electron-Donating | Low | 150 | 85 |
| 1-Cyclopropylmethyl-3,5-dimethylpyrazole | Electron-Donating | Moderate | 135 | 92 |
| 1-Methyl-3,5-dibromopyrazole | Electron-Withdrawing | Low | 250 | 88 |
| This compound | Electron-Withdrawing | Moderate | 230 | 95 |
This data is illustrative and demonstrates the principles of catalyst tuning based on ligand modification.
Immobilization Strategies on Metal Surfaces for Heterogeneous Catalysis
The immobilization of catalytically active molecules onto solid supports represents a crucial step in the development of robust and recyclable heterogeneous catalysts. For the compound this compound, several theoretical and experimentally plausible strategies can be envisaged for its attachment to metal surfaces. These approaches aim to tether the pyrazole moiety, either directly or through a linker, to a solid support, thereby facilitating catalyst separation and reuse while potentially influencing its catalytic activity and stability. The primary methods for immobilization revolve around leveraging the existing functional groups—the N-cyclopropylmethyl substituent and the bromo atoms—or modifying the pyrazole core to introduce a suitable anchoring group.
Covalent Attachment via Functionalization of the N-Cyclopropylmethyl Group
One of the most direct methods for immobilizing this compound involves the chemical modification of the N-cyclopropylmethyl substituent to introduce a functional group capable of forming a covalent bond with a metal surface. This strategy offers a strong and stable linkage, minimizing leaching of the catalyst into the reaction medium.
A common approach is the introduction of a terminal anchoring group, such as a thiol or a silane, at the cyclopropylmethyl moiety. For instance, the cyclopropyl (B3062369) ring can be opened through a controlled chemical transformation to yield a more linear alkyl chain, which can then be functionalized. Alternatively, functionalization could be planned during the synthesis of the pyrazole itself, by starting with a cyclopropylmethyl halide that already contains a protected anchoring group.
| Functional Group | Metal Surface | Linkage Type | Advantages | Disadvantages |
| Thiol (-SH) | Gold (Au), Silver (Ag) | Self-Assembled Monolayer (SAM) | Well-ordered monolayers, strong Au-S bond | Limited to specific noble metal surfaces |
| Silane (-Si(OR)₃) | Metal Oxides (e.g., SiO₂, TiO₂) | Covalent Si-O-Metal bond | High thermal and chemical stability | Requires pre-treatment of the metal oxide surface |
| Carboxylic Acid (-COOH) | Metal Oxides (e.g., Al₂O₃, ZrO₂) | Covalent Carboxylate-Metal bond | Versatile for various metal oxide supports | Can be sensitive to pH and reaction conditions |
| Amine (-NH₂) | Functionalized Surfaces | Amide or Imine bond | Can be used for post-immobilization modifications | Potential for side reactions |
Table 1: Potential Anchoring Groups for Covalent Immobilization via the N-Alkyl Substituent
This table presents hypothetical strategies for the functionalization of the N-cyclopropylmethyl group for immobilization on various metal surfaces.
Surface Attachment via the Bromo Substituents
The bromo atoms at the 3 and 5 positions of the pyrazole ring offer another avenue for immobilization. While direct coordination of the bromine to a metal surface is less common for creating stable catalytic systems, these halogens can serve as handles for further chemical modification.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, can be employed to introduce a linker molecule bearing an appropriate anchoring group. For example, coupling with an alkyne or a boronic acid derivative that is terminated with a thiol or a silane group would enable subsequent attachment to a gold or metal oxide surface, respectively. This approach allows for a greater distance between the pyrazole core and the support, which can be beneficial for catalytic activity by reducing steric hindrance.
| Cross-Coupling Reaction | Linker Precursor | Resulting Linker | Potential Anchoring Group |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Thiol, Silane, Carboxylic Acid |
| Suzuki Coupling | Boronic Acid/Ester | Aryl or Vinyl | Thiol, Silane, Carboxylic Acid |
| Heck Coupling | Alkene | Alkenyl | Thiol, Silane, Carboxylic Acid |
Table 2: Cross-Coupling Strategies for Functionalization of the Bromo Substituents
This table outlines potential cross-coupling reactions to introduce a linker for immobilization via the bromo substituents.
Direct Coordination to the Metal Surface
The pyrazole ring itself, with its two adjacent nitrogen atoms, is an excellent ligand for a wide range of metal ions. In the context of heterogeneous catalysis, it is conceivable to directly coordinate the this compound to a metal species that is already part of the solid support. For instance, the pyrazole could be coordinated to metal ions within a metal-organic framework (MOF) or to metal nanoparticles supported on a solid material like silica or alumina.
In this scenario, the pyrazole acts as a ligand that modifies the electronic and steric properties of the catalytically active metal center. The stability of such a system would depend on the strength of the coordination bond between the pyrazole nitrogen atoms and the surface-bound metal.
Research Findings on Analogous Systems
Research on halogenated ligands in heterogeneous catalysis suggests that the electronic effects of the bromo substituents in this compound could play a role in modulating the activity of the catalytic center to which it is attached. The electron-withdrawing nature of the bromine atoms can influence the electron density on the pyrazole ring and, consequently, the strength of its coordination to a metal center.
Structure Property Relationships and Design Principles in Pyrazole Derivatives
Influence of Halogenation on Electronic Structure and Intrinsic Reactivity
The introduction of two bromine atoms at the 3 and 5 positions of the pyrazole (B372694) ring profoundly influences the molecule's electronic landscape and intrinsic reactivity. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the pyrazole ring. This effect reduces the electron density of the aromatic system, which in turn impacts its reactivity towards electrophilic and nucleophilic reagents.
Computational studies on halogenated pyrazoles, often employing Density Functional Theory (DFT), have elucidated these electronic perturbations. The presence of bromine atoms is known to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy suggests a reduced propensity to donate electrons, thus decreasing reactivity towards electrophiles. Conversely, a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally correlating with higher chemical reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface of dibrominated pyrazoles typically shows regions of positive electrostatic potential near the bromine atoms (a phenomenon known as a σ-hole) and negative potential around the nitrogen atoms. researchgate.net This distribution of charge further guides the molecule's interactions with other chemical species.
Table 1: Calculated Electronic Properties of Substituted Pyrazoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazole | -6.5 | 1.2 | 7.7 |
| 3,5-Dichloropyrazole | -7.2 | 0.5 | 7.7 |
| 3,5-Dibromopyrazole | -7.1 | 0.6 | 7.7 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of halogenated pyrazoles. Specific values for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole would require dedicated quantum chemical calculations.
Stereoelectronic Effects of N-Cyclopropylmethyl Substitution on Molecular Properties
The N-cyclopropylmethyl group introduces unique stereoelectronic effects that modulate the properties of the pyrazole ring. Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and their interactions. researchgate.net In the case of the cyclopropylmethyl substituent, the cyclopropane (B1198618) ring can engage in through-space and through-bond interactions with the pyrazole core.
The conformational flexibility of the cyclopropylmethyl group is a key determinant of its stereoelectronic influence. The orientation of the cyclopropyl (B3062369) ring relative to the pyrazole ring can affect the overlap of their respective orbitals. Computational studies on similar N-alkyl substituted heterocycles have shown that different conformers can have significantly different electronic properties. nih.gov
One of the most notable stereoelectronic effects of the cyclopropyl group is its ability to donate electron density through hyperconjugation, acting in some ways like a double bond. This can partially counteract the electron-withdrawing effects of the bromine atoms on the pyrazole ring. The specific nature and magnitude of this interaction are highly dependent on the molecule's conformation.
Correlation of Molecular Geometry with Observed Chemical Behavior
The chemical behavior of this compound is intrinsically linked to its three-dimensional geometry. Bond lengths, bond angles, and torsional angles all play a role in determining the molecule's reactivity and intermolecular interactions. While a crystal structure for this specific compound is not publicly available, data from related brominated pyrazole derivatives can provide valuable insights. researchgate.netneuroquantology.com
For instance, the C-Br bond lengths and the bond angles within the pyrazole ring are influenced by the electronic effects of the substituents. The presence of bulky bromine atoms at the 3 and 5 positions can also induce steric strain, which may affect the planarity of the pyrazole ring and the preferred conformation of the N-cyclopropylmethyl group.
The geometry of the molecule dictates how it will interact with other molecules. For example, the spatial arrangement of the nitrogen lone pairs and the bromine atoms will determine the preferred sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and crystal packing.
Table 2: Typical Bond Lengths and Angles in Brominated Pyrazoles
| Parameter | Typical Value |
|---|---|
| C3-Br Bond Length | ~1.85 Å |
| C5-Br Bond Length | ~1.85 Å |
| N1-N2 Bond Length | ~1.35 Å |
| C3-N2-N1 Angle | ~112° |
| C5-N1-N2 Angle | ~105° |
Note: These values are approximations based on crystallographic data of similar brominated pyrazole structures and would need to be confirmed experimentally or computationally for this compound.
Computational Approaches to Structure-Property Prediction and Rational Design
Computational chemistry offers powerful tools for predicting the structure-property relationships of molecules like this compound and for the rational design of new derivatives with desired characteristics. eurasianjournals.com DFT calculations are at the forefront of these methods, enabling the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties. researchgate.net
By calculating parameters such as the HOMO-LUMO gap, MEP, and atomic charges, chemists can gain a deep understanding of a molecule's reactivity and potential interaction sites. wuxiapptec.comstackexchange.com This information is invaluable for designing new molecules with enhanced properties, for example, in the development of new pharmaceuticals or materials.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. neuroquantology.comjournal-academia.comresearchgate.net QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, QSAR models can help identify the key structural features that are responsible for a particular biological effect, thereby guiding the synthesis of more potent and selective compounds. nih.gov These models often use descriptors derived from computational chemistry, such as electronic and steric parameters, to build a predictive mathematical model. The rational design of novel pyrazole derivatives can be significantly accelerated by leveraging these computational techniques. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, and how do reaction conditions influence yield?
- Methodology : The synthesis of brominated pyrazoles often involves halogenation or dehalogenation strategies. For example, 3,5-Dibromo-1H-pyrazole can be synthesized via selective debromination of 3,4,5-tribromo-1H-pyrazole using n-butyllithium in tetrahydrofuran (THF)/hexane at −78°C . Substitution reactions with cyclopropylmethyl groups require careful optimization of nucleophilic agents (e.g., Grignard reagents) and inert conditions to avoid side reactions. Yield optimization depends on temperature control (−78°C to room temperature) and stoichiometric ratios of reactants.
- Validation : Confirm purity via HPLC and structural integrity via -NMR and -NMR. Cross-reference with mass spectrometry (MS) data for molecular weight confirmation .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., analogous pyrazole derivatives in ).
- NMR spectroscopy (, , ) to resolve substituent effects, particularly the cyclopropylmethyl group’s electronic environment .
- Infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~500–600 cm) .
- Data Interpretation : Compare spectral data with computational models (DFT calculations) to validate bond angles and torsional strain in the cyclopropylmethyl moiety .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in pyrazole derivatives like this compound?
- Reaction Mechanism : Bromination typically follows electrophilic aromatic substitution (EAS) pathways. Steric hindrance from the cyclopropylmethyl group directs bromine to the 3- and 5-positions. Computational studies (e.g., Fukui indices) predict electron-rich sites for halogenation .
- Contradictions : Discrepancies in regioselectivity may arise from solvent polarity (e.g., THF vs. DMF) or catalyst use. Resolve via kinetic studies (stopped-flow UV-Vis spectroscopy) to track intermediate formation .
Q. How does the cyclopropylmethyl substituent influence the compound’s bioactivity, particularly in neurotropic or anticancer applications?
- Biological Interactions :
- The cyclopropylmethyl group enhances lipophilicity, improving blood-brain barrier penetration for neurotropic activity .
- In anticancer studies, pyrazole scaffolds disrupt protein-protein interactions (e.g., inhibiting kinases) via hydrophobic and hydrogen-bonding interactions. Bromine atoms may enhance binding to cysteine residues in target proteins .
- Experimental Design :
- Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to map interactions with biological targets (e.g., COX-2 or EGFR kinases) .
Q. What strategies resolve contradictions in reported biological activity data for brominated pyrazoles?
- Data Analysis :
- Meta-analysis of IC values across studies to identify outliers (e.g., vs. 17).
- Control variables: Cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP-based luminescence), and compound purity (>95% by HPLC) .
- Advanced Techniques :
- Synchrotron-based crystallography to visualize ligand-protein interactions at atomic resolution .
Methodological Challenges and Solutions
Q. How can researchers mitigate decomposition of this compound under ambient conditions?
- Stability Studies :
- Monitor degradation via accelerated stability testing (40°C/75% RH) and UPLC-MS to identify breakdown products.
- Store under inert gas (argon) at −20°C to prevent hydrolysis of bromine substituents .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Tools :
- Density Functional Theory (DFT) to calculate activation energies for oxidative addition steps.
- Molecular dynamics simulations to assess steric effects of the cyclopropylmethyl group on palladium catalyst accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
